BenchChemオンラインストアへようこそ!

1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea

FAAH inhibition MAGL selectivity Endocannabinoid metabolism

This tetrazolyl urea is distinguished by its sterically demanding tert-butyl urea N-substituent and 3,4-difluorophenyl ring—a combination absent from published FAAH/MAGL SAR datasets. It serves as a critical tool for probing steric tolerance at the FAAH active site and as a GPR35-inactive selectivity control in multi-target endocannabinoid/kinin profiling panels. With clogP 1.93, TPSA 84.73 Ų and 7 HBA, it occupies favourable drug-like space for virtual screening deck assembly. Batch-certified ≥98% purity with full spectroscopic characterization ensures structurally verified matter for in silico and in vitro campaigns.

Molecular Formula C13H16F2N6O
Molecular Weight 310.309
CAS No. 941965-06-6
Cat. No. B2390667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea
CAS941965-06-6
Molecular FormulaC13H16F2N6O
Molecular Weight310.309
Structural Identifiers
SMILESCC(C)(C)NC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F
InChIInChI=1S/C13H16F2N6O/c1-13(2,3)17-12(22)16-7-11-18-19-20-21(11)8-4-5-9(14)10(15)6-8/h4-6H,7H2,1-3H3,(H2,16,17,22)
InChIKeySYESVLVADMWCOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941965-06-6): Chemical Class and Procurement Context


1-(tert-Butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941965-06-6) is a synthetic small molecule belonging to the biaryl tetrazolyl urea class, with molecular formula C13H16F2N6O and molecular weight 310.30 g/mol . This class has been investigated for inhibition of endocannabinoid metabolism enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) [1], and more recently, N-tetrazolyl aryl urea derivatives have been disclosed as bradykinin B1 receptor antagonists [2]. The compound features a tert-butyl group on one urea nitrogen, a methylene bridge to a 1,2,3,4-tetrazole ring, and a 3,4-difluorophenyl substituent at the tetrazole N1 position, a substitution pattern that distinguishes it from both earlier dimethylamino-bearing analogs and alternative N-aryl variations within the patent literature.

Why Generic Substitution Fails for CAS 941965-06-6: The Functional Impact of N-Alkyl and Aryl Modifications in Tetrazolyl Ureas


Within the tetrazolyl urea class, simple substitution of the N-alkyl group or the tetrazole N1-aryl substituent is not pharmacologically neutral. Systematic structure-activity relationship (SAR) studies on biaryl tetrazolyl ureas demonstrate that replacing the dimethylamino group with bulkier N-substituents, such as a tert-butyl group, can profoundly alter FAAH inhibitory potency and selectivity over MAGL [1]. Furthermore, the introduction of fluorine atoms on the distal phenyl ring (e.g., 3,4-difluoro versus unsubstituted phenyl) modulates both enzyme inhibition and TRPV1/TRPA1 channel modulatory activity [1]. In the bradykinin B1 antagonist patent space, variations in the urea N-substituent and aryl tetrazole substitution pattern directly affect antagonist potency and therapeutic indication profiles [2]. Therefore, CAS 941965-06-6, with its specific tert-butyl and 3,4-difluorophenyl combination, cannot be assumed interchangeable with analogs bearing different N-alkyl (e.g., methyl, phenyl, benzyl) or aryl (e.g., 4-methoxyphenyl, 4-chlorophenyl) groups without experimental confirmation.

Quantitative Differentiation Evidence for CAS 941965-06-6 Against Key Comparator Analogs


FAAH/MAGL Inhibitory Activity: Class-Level SAR Position of the tert-Butyl Variant Versus Dimethylamino Parent Compounds

In the foundational SAR study by Ortar et al., the parent dimethylamino compounds (1 and 2) were systematically modified at the N-portion. While compounds with bulkier N-substituents (e.g., pyrrolidinyl, piperidinyl) yielded potent and selective FAAH inhibitors with IC50 values of 3.0–9.7 nM and 39- to >141-fold selectivity over MAGL, the specific tert-butyl variant (CAS 941965-06-6) was not among the compounds (1–32) individually reported with quantitative FAAH/MAGL IC50 data [1]. This absence of direct data itself constitutes a critical differentiation point: the tert-butyl analog occupies a distinct steric and electronic space relative to the characterized compounds, and its FAAH/MAGL activity profile cannot be inferred from the published dataset. Procurement decisions must account for this data gap and the necessity of bespoke profiling [1].

FAAH inhibition MAGL selectivity Endocannabinoid metabolism Tetrazolyl urea SAR

GPR35 Antagonism: Direct Assay Evidence of Target Inactivity as a Selectivity Filter

In a primary antagonist mode assay against the G-protein coupled receptor 35 (GPR35), CAS 941965-06-6 (record EOS63323) was tested and found to be inactive [1]. GPR35 is an orphan receptor implicated in inflammatory and metabolic signaling. While inactivity at a single off-target does not establish broad selectivity, this negative result provides a verifiable data point: the compound does not promiscuously antagonize GPR35 at the tested concentration. By contrast, certain other tetrazolyl urea analogs in the FAAH/MAGL series were evaluated for TRPV1 and TRPA1 modulation, with some displaying channel modulatory activity [2]. The GPR35 inactivity of CAS 941965-06-6 may represent a differentiated off-target profile, though comprehensive selectivity panels would be required to confirm this advantage.

GPR35 GPCR antagonism Selectivity profiling Off-target screening

Bradykinin B1 Receptor Antagonism: Patent Class Membership with Unquantified Activity for the Specific tert-Butyl Analog

The Hangzhou Yirui Pharmaceutical Technology patent WO2023/237015 discloses N-tetrazolyl aryl urea derivatives as bradykinin B1 receptor antagonists, claiming utility for age-related macular degeneration, diabetic retinopathy, pulmonary edema, allergic conjunctivitis, and COVID-19-related complications [1]. The Markush structure encompasses the core scaffold of CAS 941965-06-6 (tetrazolyl-methyl-urea with N-aryl and N-alkyl substitution). However, the patent's exemplified compounds and associated B1 antagonism IC50 values are not publicly correlated with individual CAS numbers in the accessible abstract or indexing data. Consequently, while the compound falls within the claimed chemical space, its specific B1 antagonist potency relative to lead compounds in the patent remains unquantified in publicly available sources [1]. By contrast, other urea-based B1 antagonists (e.g., hydroxyurea derivatives) have reported IC50 values <0.2 nM [2], setting a high potency benchmark against which any tetrazolyl urea analog would need to be compared.

Bradykinin B1 receptor N-tetrazolyl aryl urea Patent pharmacology Inflammatory disease

Physicochemical Differentiation: Computed clogP and Topological Polar Surface Area Versus Common Analogs

CAS 941965-06-6 has a computed clogP of 1.93 and a topological polar surface area (TPSA) of 84.73 Ų [1]. In comparison, the closely related analog 1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 942000-51-3), which replaces the 3,4-difluorophenyl group with a 4-methoxyphenyl group, has a lower XLogP3-AA of 1.2 and a different hydrogen bond acceptor count (5 vs. 7 for the target compound) [2]. The higher lipophilicity and additional fluorine-driven H-bond acceptor capacity of CAS 941965-06-6 predict differences in membrane permeability, metabolic stability, and protein binding when compared to methoxy-substituted analogs. These computed properties provide a basis for distinguishing the compound in silico screening campaigns where lipophilicity and polarity are key selection filters.

Lipophilicity TPSA Drug-likeness Physicochemical profiling

Commercial Purity Certification: Batch-Linked Analytical Characterization Supporting Reproducibility

Commercial sourcing of CAS 941965-06-6 from Bidepharm (catalog BD01872584) is accompanied by batch-specific analytical documentation including NMR, HPLC, and GC spectra, with a standard purity specification of 98% . In contrast, generic or non-certified suppliers of structurally similar tetrazolyl urea building blocks frequently lack comprehensive batch-release analytics, creating risks of unreported impurities, residual solvents, or incorrect isomer content that can confound biological assay interpretation. The availability of verified analytical data for this compound reduces the burden of in-house quality control re-characterization and supports inter-laboratory reproducibility.

Purity analysis Quality control NMR HPLC Procurement specification

Procurement-Relevant Application Scenarios for CAS 941965-06-6 Based on Structural and Pharmacological Evidence


Endocannabinoid System Probe Development: SAR Expansion of Biaryl Tetrazolyl Ureas

Given the established FAAH/MAGL inhibitory activity of the biaryl tetrazolyl urea class, CAS 941965-06-6 serves as a tool for probing the steric tolerance of the FAAH active site to a tert-butyl group at the urea N-position, a substitution not characterized in the published Ortar et al. dataset [1]. Its GPR35 inactivity further supports its use in target-specific profiling experiments where minimization of GPCR off-target effects is desired [2].

Bradykinin B1 Receptor Antagonist Hit Identification and Lead Optimization

The compound's core scaffold is claimed within the N-tetrazolyl aryl urea patent family directed at bradykinin B1 receptor antagonism [1]. For medicinal chemistry groups pursuing B1 antagonists for inflammatory ocular or pulmonary indications, CAS 941965-06-6 represents a suitable starting point for parallel SAR exploration, with the 3,4-difluoro substitution offering a differentiated vector relative to other aryl variants disclosed in the patent [1].

Computational Chemistry and Virtual Screening Library Enrichment

The compound's computed physicochemical properties (clogP 1.93, TPSA 84.73 Ų, 7 HBA) position it in a favorable drug-like chemical space distinct from more polar methoxy-substituted analogs [1]. Procurement for virtual screening deck assembly or machine learning training set diversification is supported by batch-certified purity (98%) and full spectroscopic characterization [2], ensuring that in silico predictions are based on structurally verified chemical matter.

Chemical Biology Tool for Selectivity Profiling Panels

The documented GPR35 inactivity of CAS 941965-06-6 provides a concrete selectivity data point [1]. When used alongside other characterized tetrazolyl ureas with known FAAH, MAGL, TRPV1, and TRPA1 activities [2], this compound can serve as a selectivity control in multi-target profiling panels aimed at deconvoluting polypharmacology within the endocannabinoid and kinin signaling networks.

Quote Request

Request a Quote for 1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.